molecular formula C14H23N B13299215 [(2,5-Dimethylphenyl)methyl](3-methylbutan-2-yl)amine

[(2,5-Dimethylphenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13299215
M. Wt: 205.34 g/mol
InChI Key: XHZDDZNHTGXHDU-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the reaction of 2,5-dimethylbenzyl chloride with 3-methyl-2-butanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2,5-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (2,5-Dimethylphenyl)methylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylphenyl)methylmethylamine
  • (2,5-Dimethylphenyl)methylamine

Uniqueness

(2,5-Dimethylphenyl)methylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both 2,5-dimethylphenyl and 3-methylbutan-2-yl groups makes it different from other similar amines, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C14H23N/c1-10(2)13(5)15-9-14-8-11(3)6-7-12(14)4/h6-8,10,13,15H,9H2,1-5H3

InChI Key

XHZDDZNHTGXHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)C(C)C

Origin of Product

United States

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